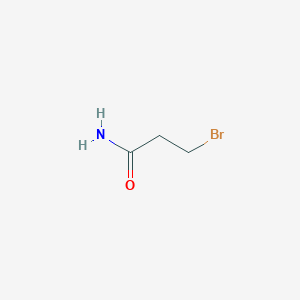

3-Bromopropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32255. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIVLAVBOICUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283596 | |

| Record name | 3-Bromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-96-3 | |

| Record name | 6320-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromopropanamide CAS number 6320-96-3 properties

An In-Depth Technical Guide to 3-Bromopropanamide (CAS: 6320-96-3)

Introduction

This compound (CAS No. 6320-96-3) is a halogenated amide that serves as a pivotal building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive bromine atom and a propanamide functional group, allows for a wide array of chemical transformations. This dual functionality makes it an essential reagent for introducing a three-carbon amide chain into various molecular scaffolds.[2] For researchers and drug development professionals, this compound is a versatile intermediate used in the synthesis of diverse chemical libraries and as a precursor in the development of potential therapeutic agents, including novel antibacterial drugs and candidates for treating Alzheimer's disease.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature.[1][3] Its core structure consists of a three-carbon chain with a bromine atom at the C3 position and a primary amide group at the C1 position. The molecular formula is C₃H₆BrNO.[3][4]

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 6320-96-3 | [3][4][5] |

| Molecular Formula | C₃H₆BrNO | [3][4] |

| Molecular Weight | 151.99 g/mol | [4][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Bromopropionamide | [1][3][4] |

| Appearance | White to almost white crystalline powder/solid | [1][3][7] |

| Melting Point | 107-112 °C[5], 113 °C[3][8] | [3][5][8] |

| Boiling Point | 303.1 ± 25.0 °C at 760 mmHg (Predicted) | [3][5] |

| Purity | Typically ≥97% or ≥98% | [1][4][5][7] |

| Storage | Store at 2-8°C[3] or 4°C[4][5], sealed in a dry place | [3][4][5] |

| InChI Key | DBIVLAVBOICUQX-UHFFFAOYSA-N | [1][3][5] |

| SMILES | O=C(N)CCBr | [3][4] |

Synthesis and Reaction Chemistry

Primary Synthetic Pathway: Amidation of 3-Bromopropionyl Chloride

The most common and well-established laboratory and industrial synthesis of this compound involves the acylation of ammonia.[2] This reaction utilizes a highly reactive derivative of 3-bromopropionic acid, typically 3-bromopropionyl chloride, which readily reacts with ammonia to form the stable amide bond.[2]

The causality behind this choice is the high electrophilicity of the acyl chloride's carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. The reaction is typically exothermic and requires careful temperature control to minimize the formation of byproducts.[2] Excess ammonia is often used to neutralize the hydrochloric acid (HCl) byproduct, forming ammonium chloride.[2]

Caption: Synthesis of this compound via acylation of ammonia.

Experimental Protocol: Synthesis from 3-Bromopropionyl Chloride

This protocol is a generalized procedure based on established amidation reactions.[2]

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath to maintain a low temperature.

-

Reagent Preparation: Charge the flask with a solution of concentrated aqueous ammonia and an appropriate solvent (e.g., diethyl ether or dichloromethane).

-

Reaction: Slowly add a solution of 3-bromopropionyl chloride in the same solvent to the stirred ammonia solution via the dropping funnel. Critically maintain the internal temperature below 10°C throughout the addition to control the exothermic reaction.

-

Workup: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, gradually warming to room temperature.

-

Purification: The resulting white solid precipitate, a mixture of this compound and ammonium chloride, is collected by filtration.[2] The product is then purified from the salt byproduct by washing with cold water, in which ammonium chloride is soluble while the product is less so. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

Alternative Synthesis: Hydrobromination of Acrylamide

An alternative industrial process involves the reaction of acrylamide with hydrogen bromide (HBr), often in the presence of an alkylene oxide in a solvent like glacial acetic acid.[9] This method avoids the use of a separate acyl chloride precursor. The reaction proceeds by the addition of HBr across the double bond of acrylamide.[9]

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound stems from its role as an electrophilic three-carbon building block.[2] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the propanamide moiety to a wide range of nucleophiles, such as amines, thiols, and carbanions.[2]

Workflow for Derivative Synthesis and Screening

This compound is frequently used to generate libraries of N-substituted derivatives for biological screening.[2] The workflow involves alkylating a target molecule (often a primary or secondary amine) with this compound or its N-substituted precursors.

Caption: General workflow for synthesizing and screening derivatives.

Key Research Applications

-

Antibacterial Agents: N-substituted-3-bromopropanamides are key intermediates in the synthesis of novel antibacterial compounds. For example, they are used to create 3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides, which have demonstrated promising activity against various bacterial strains.[2]

-

Alzheimer's Disease Research: The compound and its derivatives are employed as electrophilic intermediates to alkylate complex heterocyclic structures, producing potential drug candidates for the treatment of Alzheimer's disease.[2]

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[4][6]

GHS Hazard Classification

| Hazard Statement | Code(s) | Pictogram |

| Harmful if swallowed | H302 | GHS07 (Exclamation Mark)[4] |

| Causes skin irritation | H315 | GHS07 (Exclamation Mark)[4][6] |

| Causes serious eye irritation | H319 | GHS07 (Exclamation Mark)[4][6] |

| May cause respiratory irritation | H335 | GHS07 (Exclamation Mark)[4][6] |

Data sourced from multiple supplier safety data sheets.[4][6]

Safe Handling Protocol

Adherence to the following protocol is essential for minimizing risk.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10][11]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[10][11] Avoid skin contact.

-

Respiratory Protection: If handling large quantities or if dust is generated outside a fume hood, use a NIOSH-approved respirator.[7]

-

-

Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10] Recommended storage temperatures range from 2-8°C.[3]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7][11]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[11]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11] Do not allow the chemical to enter the environment.[10]

Conclusion

This compound is a highly valuable and versatile building block in modern chemical research.[2] Its defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and drug discovery professionals. The ability to readily introduce a functionalized three-carbon chain via nucleophilic substitution underpins its use in constructing diverse molecular architectures, from novel antibacterial agents to potential therapeutics for neurodegenerative diseases. A thorough understanding of its properties, synthetic routes, and, most importantly, its handling requirements is critical for its safe and effective application in the laboratory.

References

-

Chemical Properties of Propanamide, 3-bromo- (CAS 6320-96-3). Cheméo. [Link]

-

3-Bromopropionamide | C3H6BrNO | CID 233589. PubChem - NIH. [Link]

- Process for the preparation of 3-bromopropionic acid amide.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 6320-96-3 CAS MSDS (3-BROMOPROPIONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 6320-96-3 [sigmaaldrich.com]

- 6. 3-Bromopropionamide | C3H6BrNO | CID 233589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. 3-Bromopropionamide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. DE2619574C3 - Process for the preparation of 3-bromopropionic acid amide - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical properties of 3-Bromopropanamide for research

An In-Depth Technical Guide to 3-Bromopropanamide for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide a synthesized understanding of the compound's physicochemical properties, analytical characterization, reactivity, and safe handling protocols, grounded in established scientific principles and field-proven insights.

Introduction: The Role of this compound in Synthesis

This compound (CAS No: 6320-96-3) is a bifunctional organic compound that has carved a niche as a valuable three-carbon building block in synthetic chemistry.[1] Its structure incorporates a reactive alkyl bromide and a primary amide, making it a versatile electrophilic intermediate. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the amide group provides a site for further functionalization or can influence the molecule's overall polarity and reactivity.[1] This dual functionality makes it a key reagent in the synthesis of a wide array of more complex molecules, including heterocyclic structures and potential drug candidates for conditions like Alzheimer's disease and various bacterial infections.[1] This document provides the core technical knowledge required to effectively and safely utilize this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for designing robust and reproducible experiments. These properties dictate critical parameters such as solvent selection, reaction temperature, and purification strategies.

Core Identifiers

Structural Representation

The structure of this compound is fundamental to its reactivity. The electron-withdrawing effects of both the bromine atom and the amide carbonyl group influence the electron density across the molecule.

Caption: Standard workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show two triplets. The methylene group adjacent to the bromine (Br-CH₂-) will be deshielded and appear further downfield compared to the methylene group adjacent to the carbonyl (-CH₂-CO).

-

¹³C NMR: The carbon spectrum will display three distinct signals. [8]The carbonyl carbon will be the most downfield signal. The carbon attached to the bromine will be significantly affected by the "heavy atom effect," which, counterintuitively to simple inductive effects, can cause shielding. [9] Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

N-H Stretch : Two bands are expected in the ~3200-3400 cm⁻¹ region, characteristic of a primary amide.

-

C=O Stretch (Amide I) : A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II) : A band around 1620-1650 cm⁻¹.

-

C-Br Stretch : A band in the fingerprint region, typically around 600-700 cm⁻¹.

The NIST WebBook provides a reference IR spectrum for this compound. [6] Protocol: Acquiring an FTIR Spectrum (KBr Pellet)

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺) : The key feature will be a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 1:1. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). For this compound, these peaks will appear at m/z 151 and 153.

-

Fragmentation : Common fragmentation patterns may include the loss of Br• (m/z 72) and the amide group.

The NIST WebBook also contains a reference mass spectrum obtained by electron ionization. [10]

Reactivity and Synthetic Applications

The primary utility of this compound stems from its role as an alkylating agent. [1]The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles.

Caption: General Sₙ2 reaction of this compound with a nucleophile (Nu:⁻).

Key Applications:

-

Synthesis of Drug Intermediates : It is extensively used to alkylate heterocyclic amines to produce final target compounds for therapeutic applications. [1]* Cysteine Alkylation in Proteomics : While not as common as iodoacetamide, the related compound 3-bromopropionic acid is used to alkylate cysteine residues in proteins. This modification prevents the re-formation of disulfide bonds and adds a mass shift of +88.0160 Da, which is readily detectable by mass spectrometry. [11]The resulting S-carboxyethylcysteine adduct is notably stable and not prone to the intramolecular cyclization that can complicate spectra from other reagents. [11]

Synthesis Pathway

A common and high-yield method for preparing this compound involves the hydrobromination of acrylamide.

Caption: Workflow for the synthesis of this compound from acrylamide.

Protocol: Synthesis from Acrylamide and HBr This protocol is adapted from a patented process and demonstrates a high-yield synthesis. [12]

-

Prepare a solution of acrylamide in glacial acetic acid in a reaction vessel equipped with cooling.

-

Slowly add, over a period of 3 hours, a solution of hydrogen bromide (2.0 to 2.2 molar equivalents) in glacial acetic acid. Maintain the internal temperature below 40°C using external cooling.

-

After the addition is complete, cool the reaction mixture to 30°C.

-

Introduce propylene oxide to the mixture to quench any excess HBr. The conversion is typically complete within one hour.

-

Remove the glacial acetic acid and the 2-bromopropanol byproduct via vacuum distillation.

-

The remaining residue consists of high-purity, crystallized this compound. This process reports yields up to 98.8%. [12]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Classification

The compound is classified with multiple hazards, requiring stringent safety precautions.

| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H302: Harmful if swallowed. [2][13] H315: Causes skin irritation. [2][13] H319: Causes serious eye irritation. [2][13] H335: May cause respiratory irritation. [2][13] | P261: Avoid breathing dust. [13] P280: Wear protective gloves/eye protection. [2][13] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment :

-

Gloves : Wear nitrile or other chemically resistant gloves.

-

Eye Protection : Use chemical safety goggles or a face shield.

-

Lab Coat : A standard lab coat is required. For larger quantities, consider a chemically resistant apron.

-

Respiratory Protection : If handling outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

-

Storage and Stability

-

Storage Temperature : Recommended storage is at 4°C or between 2-8°C to ensure long-term stability. [5][13]* Conditions : Store in a tightly sealed container in a dry, well-ventilated place. [14]Keep away from strong oxidizing agents. [14]

Disposal

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste.

Conclusion

This compound is a highly versatile and valuable reagent for chemical synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, predictable reactivity as an alkylating agent, and established analytical signatures make it a reliable building block. However, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the comprehensive technical foundation for researchers to leverage the synthetic potential of this compound while ensuring a safe and controlled laboratory environment.

References

-

National Institute of Standards and Technology. (n.d.). Propanamide, 3-bromo-. NIST Chemistry WebBook. [Link]

-

Chemsrc. (2024). This compound | CAS#:6320-96-3. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromopropionamide. PubChem Compound Database. [Link]

- Google Patents. (1979).

-

National Institute of Standards and Technology. (n.d.). Propanamide, 3-bromo- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2019). What are the shielding and deshielding effects in 3-bromo propanoic acid?. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromopropionamide | C3H6BrNO | CID 233589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 6320-96-3 CAS MSDS (3-BROMOPROPIONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Propanamide, 3-bromo- [webbook.nist.gov]

- 7. This compound | CAS#:6320-96-3 | Chemsrc [chemsrc.com]

- 8. 3-BROMOPROPIONAMIDE(6320-96-3) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Propanamide, 3-bromo- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. DE2619574C3 - Process for the preparation of 3-bromopropionic acid amide - Google Patents [patents.google.com]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.com [fishersci.com]

3-Bromopropanamide molecular weight and formula C3H6BrNO

An In-Depth Technical Guide to 3-Bromopropanamide (C₃H₆BrNO) for Advanced Research and Development

Abstract

This compound is a bifunctional reagent of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Possessing both a reactive alkyl bromide for nucleophilic substitution and a primary amide for further functionalization or hydrogen bonding interactions, it serves as a versatile three-carbon building block. This technical guide provides a comprehensive overview of this compound, covering its core physicochemical properties, synthesis and purification protocols, mechanistic insights into its reactivity, and its critical applications as a precursor and linker in the development of therapeutic agents. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in a laboratory setting.

Core Molecular and Physicochemical Profile

Introduction to this compound

This compound, also known as 3-Bromopropionamide, is a halogenated aliphatic amide that serves as a crucial intermediate in synthetic chemistry.[1][2][3] Its structure is characterized by a propyl chain substituted with a bromine atom at the C3 position and a terminal primary amide group. This arrangement makes it an excellent electrophilic reagent for introducing the propanamide moiety into a wide range of molecular scaffolds.[4] The bromine atom functions as an effective leaving group in nucleophilic substitution reactions, while the amide group provides a site for hydrogen bonding or further chemical modification. These features make it a valuable tool in constructing more complex molecules, including linkers, crosslinkers, and precursors for bioactive compounds and pharmaceutical candidates.[2][4]

Molecular Structure and Identifiers

The chemical formula for this compound is C₃H₆BrNO.[1][3][5][6] Its structure consists of a central three-carbon chain with a bromine atom attached to one terminal carbon and an amide group to the other.

Caption: 2D structure of this compound (C₃H₆BrNO).

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆BrNO | [2][5][6] |

| Molecular Weight | 151.99 g/mol | [2][3][5][6] |

| CAS Number | 6320-96-3 | [1][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 107-112 °C | |

| Boiling Point | 303.1 ± 25.0 °C at 760 mmHg | |

| Purity | ≥97% (typical) | [1][2] |

| InChI Key | DBIVLAVBOICUQX-UHFFFAOYSA-N | [1][6] |

| SMILES | C(C(=O)N)CBr | [2] |

Synthesis and Purification

Primary Synthetic Routes

The most common and industrially relevant synthesis of this compound involves the hydrobromination of acrylamide. This reaction leverages the reactivity of the double bond in acrylamide towards hydrogen bromide.

Mechanism: Addition of HBr to Acrylamide The synthesis proceeds via an addition reaction where hydrogen bromide is added across the carbon-carbon double bond of acrylamide. A German patent describes a process where acrylamide is reacted with 2.0 to 2.2 moles of hydrogen bromide dissolved in glacial acetic acid at temperatures not exceeding 40°C.[7] This method is noted for its high yield, reportedly reaching 98.8% of the theoretical yield.[7] The use of glacial acetic acid as a solvent avoids the formation of volatile and toxic byproducts like methyl bromide or ethyl bromide that can occur when using acetate esters as the reaction medium.[7]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for the hydrobromination of α,β-unsaturated amides.[7]

Materials:

-

Acrylamide

-

Hydrogen bromide solution in glacial acetic acid (e.g., 33 wt%)

-

Glacial Acetic Acid

-

Round-bottom flask with stirring, cooling bath, and dropping funnel

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place acrylamide (1.0 equivalent).

-

Cooling: Cool the flask in an ice-water bath to maintain an internal temperature below 40°C, ideally between 20-30°C.

-

Addition of HBr: Slowly add the solution of hydrogen bromide in glacial acetic acid (2.0-2.2 equivalents) dropwise to the stirred acrylamide over a period of 2-3 hours. It is critical to monitor the temperature and control the addition rate to prevent overheating.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture can be concentrated under reduced pressure to remove the acetic acid. The resulting crude product will be a solid.

-

Purification: The crude this compound can be purified by filtration and washing with a cold solvent to remove impurities. For higher purity, recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) is recommended.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include two triplets corresponding to the two methylene (-CH₂-) groups. The methylene group adjacent to the bromine will be further downfield than the methylene group adjacent to the carbonyl. A broad singlet for the amide (-NH₂) protons will also be present.

-

¹³C NMR: Three distinct carbon signals are expected: one for the carbonyl carbon, and one for each of the two methylene carbons.[8]

-

-

Infrared (IR) Spectroscopy: Key peaks include a strong C=O stretch for the amide (around 1650 cm⁻¹) and N-H stretching bands (around 3200-3400 cm⁻¹).[6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (151.99 amu).[9] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak of nearly equal intensity will be observed.

Chemical Reactivity and Mechanistic Insights

The Dual Functionality

This compound's utility stems from its bifunctional nature. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The bromine atom is a good leaving group, facilitating Sₙ2 reactions. The primary amide group is nucleophilic at the nitrogen atom, though less so than an amine, and can participate in hydrogen bonding, which is crucial for interactions with biological targets.

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity for this compound is as an alkylating agent via an Sₙ2 mechanism.[4] A wide variety of nucleophiles, such as amines, thiols, and carbanions, can displace the bromide ion to form a new carbon-nucleophile bond. This reaction is fundamental to its role as a three-carbon building block.[4]

Caption: Generalized Sₙ2 alkylation workflow using this compound.

Synthesis of N-Substituted Derivatives

While this compound itself is a valuable reagent, its N-substituted derivatives are also key intermediates.[4] These are typically synthesized not from this compound itself, but through the acylation of primary or secondary amines with its more reactive precursor, 3-bromopropionyl chloride.[4] This approach allows for the creation of diverse chemical libraries for applications in drug discovery.[4]

Applications in Drug Development and Bioconjugation

Role as a Key Building Block and Linker

This compound is extensively used as an electrophilic intermediate in the synthesis of potential drug candidates.[4] Its ability to introduce a flexible three-carbon amide linker is valuable for connecting different pharmacophores. For example, research has shown its use in alkylating complex heterocyclic structures to produce compounds investigated for Alzheimer's disease.[4] Furthermore, derivatives synthesized from N-substituted-3-bromopropanamides have demonstrated promising activity against various bacterial strains, highlighting its role in the development of new antibacterial agents.[4]

Protocol: N-Alkylation of a Heterocyclic Amine

This protocol provides a general methodology for the alkylation of a nucleophilic nitrogen in a heterocyclic compound, a common step in pharmaceutical synthesis.

Materials:

-

Heterocyclic amine (e.g., imidazole, pyrazole) (1.0 equivalent)

-

This compound (1.1 equivalents)

-

A suitable base (e.g., K₂CO₃, NaH) (1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Stirring apparatus, inert atmosphere (N₂ or Ar)

Procedure:

-

Setup: To a dry, inerted flask, add the heterocyclic amine and the anhydrous solvent.

-

Deprotonation: Add the base to the solution and stir at room temperature for 30-60 minutes to deprotonate the amine, forming the more nucleophilic conjugate base. For weaker bases like K₂CO₃, gentle heating may be required.

-

Alkylation: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Quenching and Extraction: Once complete, cool the reaction to room temperature and quench by carefully adding water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product using column chromatography on silica gel.

Bioconjugation and Crosslinking Applications

The electrophilic nature of this compound makes it suitable for bioconjugation chemistry, where it can be used to modify proteins or other biomolecules by reacting with nucleophilic side chains of amino acids, such as the thiol group of cysteine or the amino group of lysine. This functionality is essential for creating antibody-drug conjugates (ADCs), labeling proteins, or generating crosslinkers.[2]

Safety, Handling, and Storage

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and must be handled with appropriate care.[5]

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [5] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

-

In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[10]

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.[10]

Storage and Stability

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is 4°C.[2] Keep away from strong oxidizing agents.

Conclusion

This compound (C₃H₆BrNO) is a highly versatile and valuable reagent in modern chemical science. Its dual functionality as both an electrophilic alkylating agent and a primary amide makes it an indispensable building block for constructing complex organic molecules. From its application in creating diverse compound libraries for drug discovery to its role in bioconjugation, a thorough understanding of its properties, reactivity, and safe handling procedures is paramount for researchers. This guide provides the foundational knowledge and practical protocols necessary to effectively harness the synthetic potential of this compound in advanced research and development endeavors.

References

-

PubChem. 3-Bromopropionamide | C3H6BrNO | CID 233589. National Institutes of Health. [Link]

-

NIST. Propanamide, 3-bromo-. NIST Chemistry WebBook. [Link]

-

NIST. Propanamide, 3-bromo-. NIST Chemistry WebBook. [Link]

- Google Patents.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromopropionamide | C3H6BrNO | CID 233589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanamide, 3-bromo- [webbook.nist.gov]

- 7. DE2619574C3 - Process for the preparation of 3-bromopropionic acid amide - Google Patents [patents.google.com]

- 8. 3-BROMOPROPIONAMIDE(6320-96-3) 13C NMR [m.chemicalbook.com]

- 9. Propanamide, 3-bromo- [webbook.nist.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromopropanamide

Abstract

3-Bromopropanamide (C₃H₆BrNO) is a valuable bifunctional reagent increasingly utilized by researchers, scientists, and drug development professionals.[1][2][3] Its structure, incorporating both a nucleophilically susceptible alkyl bromide and a versatile amide functional group, positions it as a key building block in the synthesis of various pharmaceutical intermediates and as a covalent modifier for biological studies. This guide provides a comprehensive, field-proven perspective on the synthesis, purification, and rigorous characterization of this compound, emphasizing the scientific rationale behind critical protocol steps to ensure reproducibility and high purity.

Introduction: The Scientific Utility of this compound

This compound is more than a simple organic molecule; it is an enabling tool in medicinal chemistry and chemical biology. The primary amide offers a site for hydrogen bonding and can be a stable component of a larger molecular scaffold. Concurrently, the terminal alkyl bromide acts as a moderately reactive electrophile, ideal for forming covalent bonds with nucleophilic residues like cysteine in proteins. This dual functionality makes it a precursor for creating more complex molecules, including linkers for antibody-drug conjugates (ADCs) and probes for targeted protein degradation (e.g., PROTACs).[4][5] A thorough understanding of its synthesis and characterization is therefore paramount for any research program leveraging its unique chemical properties.

Synthesis of this compound: A Two-Step Approach

The most reliable and common laboratory-scale synthesis of this compound proceeds via a two-step reaction from 3-bromopropionic acid. This method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by amidation.[6]

Reaction Principle and Mechanism

The synthesis is grounded in two fundamental organic transformations:

-

Acyl Chloride Formation: 3-Bromopropionic acid is reacted with thionyl chloride (SOCl₂) to form 3-bromopropionyl chloride. This is a critical activation step, as carboxylic acids are not sufficiently electrophilic to react directly with ammonia. Thionyl chloride is the reagent of choice due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

-

Nucleophilic Acyl Substitution (Amidation): The resulting 3-bromopropionyl chloride is then treated with ammonia (NH₃). The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition-elimination sequence displaces the chloride leaving group, forming the stable amide bond.[6]

The overall synthetic pathway is depicted below.

Caption: High-level overview of the two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described stoichiometry, temperature control, and purification steps is critical for achieving a high yield of pure product.

Materials & Reagents:

-

3-Bromopropionic Acid (≥98%)

-

Thionyl Chloride (SOCl₂) (≥99%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Ammonium Hydroxide (NH₄OH), concentrated solution (28-30% NH₃ basis)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

-

Hexanes

Step 1: Synthesis of 3-Bromopropionyl Chloride

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: To the flask, add 3-bromopropionic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 3 M concentration).

-

Activation: Slowly add thionyl chloride (1.2 eq) to the stirred solution via the dropping funnel over 20-30 minutes.

-

Scientist's Insight: The reaction is exothermic. A slow, controlled addition prevents a rapid evolution of HCl and SO₂ gas and minimizes potential side reactions. An ice bath can be used for larger-scale reactions.

-

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) for 2-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).

-

Trustworthiness Check: The crude 3-bromopropionyl chloride is a fuming liquid and is highly moisture-sensitive. It is typically used immediately in the next step without further purification to prevent hydrolysis back to the carboxylic acid.[6]

-

Step 2: Amidation to this compound

-

Setup: In a separate flask, cool a concentrated solution of ammonium hydroxide (5.0 eq) in an ice-water bath (0-5°C).

-

Reagent Addition: Dissolve the crude 3-bromopropionyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution.

-

Scientist's Insight: This is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent the hydrolysis of the acyl chloride and potential side reactions on the alkyl bromide. A white precipitate (the product and ammonium chloride) will form immediately.[6]

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation & Purification: a. Filter the resulting solid precipitate and wash it with cold water to remove the soluble ammonium chloride byproduct. b. Air-dry the solid crude product. c. Recrystallization (Crucial for Purity): Dissolve the crude solid in a minimum amount of hot diethyl ether. If insolubles remain, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.[1] If crystals do not form readily, adding a small amount of hexanes as an anti-solvent can promote precipitation. d. Collect the pure white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Quality Control

Rigorous characterization is non-negotiable to validate the identity and purity of the synthesized this compound. The following workflow ensures the final product meets the required standards for downstream applications.

Caption: Standard workflow for the purification and characterization of this compound.

Physical and Spectroscopic Data

The following data serve as benchmarks for a successfully synthesized and purified sample.

| Property / Technique | Expected Result | Reference |

| Molecular Formula | C₃H₆BrNO | [1][3][7] |

| Molecular Weight | 151.99 g/mol | [1][3][7] |

| Appearance | White to off-white solid/crystals | [2] |

| Melting Point | ~98-102 °C (Sharp range indicates purity) | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.45 (s, 1H, -NH), δ ~7.00 (s, 1H, -NH), δ 3.65 (t, 2H, -CH₂Br), δ 2.60 (t, 2H, -COCH₂-) | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~171.5 (C=O), δ ~39.5 (-COCH₂-), δ ~30.0 (-CH₂Br) | [8] |

| FT-IR (KBr, cm⁻¹) | ~3350 & ~3180 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1420 (C-N stretch), ~650 (C-Br stretch) | [9] |

| Mass Spec (EI) | m/z 151/153 ([M]⁺, ~1:1 ratio), 72 ([M-Br]⁺) | [10] |

Analysis of Characterization Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Expect to see two triplets, each integrating to 2 protons, representing the two adjacent methylene (-CH₂) groups. The downfield triplet (~3.65 ppm) corresponds to the protons adjacent to the electronegative bromine atom. The two singlets for the amide protons (-NH₂) are due to their distinct chemical environments and slow exchange in DMSO.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show three distinct signals corresponding to the three unique carbon atoms: the carbonyl carbon significantly downfield, and the two methylene carbons at distinct chemical shifts.[8]

-

FT-IR Spectroscopy: The IR spectrum confirms the presence of key functional groups. The two distinct peaks in the N-H region are characteristic of a primary amide. The strong absorption around 1650 cm⁻¹ is the classic Amide I band (C=O stretch). The C-Br stretch appears in the fingerprint region.[9]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight. A critical diagnostic feature is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (m/z 151 and 153). This isotopic pattern is the unmistakable signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10][11]

Safety, Handling, and Storage

4.1. Hazard Assessment this compound is classified as an irritant and is harmful if swallowed.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7][12] As an alkylating agent, it should be handled with care to avoid direct contact.

-

GHS Hazard Statements: H302, H315, H319, H335.[7]

4.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (EN 166), and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Spill & Disposal: In case of a spill, collect the material without creating dust and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.[12]

4.3. Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][12] Recommended storage temperature is 4°C for long-term stability.[1]

Conclusion

The successful synthesis and characterization of this compound is a straightforward yet precise process that provides access to a highly valuable chemical tool. By understanding the rationale behind each step—from the controlled exotherm of the amidation reaction to the signature isotopic pattern in the mass spectrum—researchers can confidently produce and validate this reagent. The protocols and data presented in this guide serve as a robust framework for ensuring the high quality and purity required for advanced applications in drug discovery and chemical biology.

References

-

National Center for Biotechnology Information. (n.d.). 3-Bromopropionamide. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:6320-96-3. Retrieved from [Link]

- Google Patents. (n.d.). DE2619574C3 - Process for the preparation of 3-bromopropionic acid amide.

-

National Institute of Standards and Technology. (n.d.). Propanamide, 3-bromo- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, 3-bromo- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN1365963A - Process for preparing 3-bromopropionic acid.

-

Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromopropanamide. PubChem Compound Database. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 3-Bromo-1-Propanol. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 6320-96-3 CAS MSDS (3-BROMOPROPIONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Bromopropionamide | C3H6BrNO | CID 233589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-BROMOPROPIONAMIDE(6320-96-3) 13C NMR spectrum [chemicalbook.com]

- 9. Propanamide, 3-bromo- [webbook.nist.gov]

- 10. Propanamide, 3-bromo- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

3-Bromopropanamide reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 3-Bromopropanamide with Nucleophiles

Authored by: A Senior Application Scientist

Abstract

This compound (C₃H₆BrNO) is a versatile bifunctional reagent widely employed as an electrophilic building block in organic synthesis and drug development.[1][2] Its utility stems from a reactive carbon-bromine bond that is susceptible to nucleophilic attack, making it an effective alkylating agent for a variety of nucleophiles.[3][4] This guide provides an in-depth analysis of the core reactivity of this compound, focusing on its interactions with biologically relevant nucleophiles such as thiols and amines. We will explore the underlying reaction mechanisms, dissect the critical parameters that govern reaction kinetics and selectivity, and provide field-proven protocols for its practical application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this reagent for applications ranging from bioconjugation to the design of covalent therapeutics.

Core Principles of Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the α-carbon adjacent to the bromine atom. The significant electronegativity difference between carbon and bromine polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon and making it a prime target for nucleophiles.

The S N 2 Mechanism: A Concerted Pathway

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism.[5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

Key characteristics of this mechanism include:

-

Second-Order Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile.

-

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center.

-

Steric Hindrance: The reaction is sensitive to steric bulk around the reaction center. As a primary alkyl halide, this compound is relatively unhindered, favoring the S N 2 pathway.[6]

Caption: General S N 2 reaction pathway for this compound.

The Leaving Group

The efficacy of the S N 2 reaction is critically dependent on the stability of the leaving group. The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it very stable in solution.[7] This inherent stability is a primary driver for the high reactivity of this compound compared to its chlorinated analog, 3-chloropropanamide.[7] The general order of reactivity for halo-amides follows the trend: Iodoamide > Bromoamide > Chloroamide.[8]

Reactivity with Biological Nucleophiles: A Comparative Analysis

In the context of drug development and bioconjugation, the most relevant nucleophiles are the side chains of amino acids. The selectivity of this compound towards these residues is paramount and can be precisely controlled by manipulating reaction conditions, most notably pH.

Thiols (Cysteine): The Preferred Target

The thiol group of cysteine is a soft and highly potent nucleophile, making it the most common target for alkylation by this compound and related halo-acetyl/amido reagents.[8]

-

Mechanism and pH Dependence: The reactive species is the deprotonated thiolate anion (S⁻), which is significantly more nucleophilic than the protonated thiol (SH).[9][10] The pKa of the cysteine thiol is approximately 8.3-8.6.[10] Therefore, the reaction rate is highly pH-dependent, increasing as the pH rises above the pKa.[8]

-

Selective Alkylation: A "sweet spot" for selective cysteine modification exists in the pH range of 7.0-8.5.[10] In this window, a sufficient concentration of the reactive thiolate is present for efficient alkylation, while other key nucleophiles, like the ε-amino group of lysine (pKa ~10.5), remain largely protonated and non-nucleophilic.[10][11]

Amines (Lysine, N-terminus)

Primary and secondary amines are also effective nucleophiles for this compound.

-

pH Dependence: The high pKa of the lysine side chain (~10.5) means that it is largely unreactive at neutral pH.[10] Significant reactivity is only observed at pH > 9.0, where deprotonation occurs. Such basic conditions, however, can compromise protein stability and reduce selectivity.

-

Side Reaction: Over-alkylation: A primary challenge when reacting with amines is the potential for over-alkylation. The initial N-alkylated product is a secondary amine, which is itself a nucleophile and can react with a second molecule of this compound.[5][12] This can lead to a mixture of mono- and di-alkylated products. Using a large excess of the starting amine can help to minimize this side reaction.[5]

Other Nucleophiles (Histidine, Methionine)

-

Histidine: The imidazole ring of histidine (pKa ~6.0) can act as a nucleophile, with its reactivity increasing at pH values above 6.0.[10] It is generally less reactive than cysteine but can be a source of off-target modification.

-

Methionine: The thioether of methionine is a very weak nucleophile and is generally not a significant concern for side reactions under controlled conditions.[10]

Data Summary: Nucleophile Reactivity

| Nucleophile (Amino Acid) | Reactive Species | pKa | Optimal pH for Reaction | Relative Reactivity (at pH 7.5) | Key Considerations |

| Cysteine | Thiolate (S⁻) | ~8.4 | 7.0 - 8.5 | High | Most selective target in this pH range.[10] |

| Histidine | Imidazole | ~6.0 | > 6.5 | Moderate | Potential for off-target modification.[10] |

| Lysine | Amine (NH₂) | ~10.5 | > 9.0 | Very Low | Largely protonated and unreactive at neutral pH.[10] |

| N-terminus | Amine (NH₂) | ~8.0 | > 7.5 | Low-Moderate | Reactivity depends on the specific N-terminal residue. |

Controlling Reaction Outcomes: Critical Parameters

Achieving the desired product in high yield and purity requires careful control over several experimental variables.

Caption: Key parameters for controlling reaction selectivity.

-

pH: As discussed, pH is the most critical tool for achieving selectivity. Buffering the reaction mixture is essential to maintain the optimal pH throughout the experiment.

-

Temperature: Most alkylations are performed at room temperature or below (4 °C) to minimize side reactions. Elevated temperatures can promote the E2 elimination side reaction, forming acrylamide, and may also denature protein substrates.[5]

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are often used for organic synthesis as they enhance the reactivity of the nucleophile.[6] For biological applications, aqueous buffers are necessary, and co-solvents may be used to improve the solubility of reagents.

-

Stoichiometry: The molar ratio of this compound to the nucleophile is crucial. In bioconjugation, a modest excess of the alkylating agent (e.g., 5-10 fold) is often used to drive the reaction to completion. When reacting with simple amines, a large excess of the amine is used to prevent over-alkylation.[5]

Experimental Protocol: Selective Alkylation of a Cysteine-Containing Peptide

This protocol provides a validated workflow for the selective S-alkylation of a peptide containing a single cysteine residue.

Materials and Reagents

-

Cysteine-containing peptide (e.g., >95% purity)

-

This compound (MW: 151.99 g/mol )[13]

-

Degassed Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5

-

Quenching Solution: 1 M N-acetyl-cysteine in water

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

Reverse-Phase HPLC system

-

Mass Spectrometer (LC-MS)

Step-by-Step Methodology

-

Peptide Preparation: Dissolve the lyophilized peptide in the degassed Conjugation Buffer to a final concentration of 1 mM. Expert Insight: Degassing the buffer by sparging with nitrogen or argon is critical to prevent oxidation of the free thiol.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in DMF or DMSO.

-

Initiation of Reaction: Add a 10-fold molar excess of the this compound stock solution to the stirring peptide solution. For example, add 100 µL of 10 mM this compound to 1 mL of 1 mM peptide solution.

-

Reaction Monitoring (Self-Validation): Incubate the reaction at room temperature for 2 hours. Monitor the reaction progress every 30 minutes by taking a small aliquot (5 µL), quenching it with an equal volume of Quenching Solution, and analyzing it by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the product mass (Starting Mass + 71.04 Da). Trustworthiness Check: This step ensures the reaction is proceeding as expected and has not stalled or generated unexpected byproducts.

-

Quenching: Once the reaction is complete (typically >95% conversion by LC-MS), add a 2-fold excess of the Quenching Solution relative to the initial amount of this compound to consume any unreacted alkylating agent.

-

Purification: Purify the resulting S-alkylated peptide from excess reagents and quenched byproducts using reverse-phase HPLC with a gradient of Solvent A and Solvent B.

-

Verification: Collect the major product peak and confirm its identity and purity by mass spectrometry.

Conclusion

This compound is a potent and highly useful alkylating agent whose reactivity can be precisely tailored for specific applications. Its strong preference for soft nucleophiles, particularly thiols, under mildly acidic to neutral pH conditions, makes it an invaluable tool for the selective modification of cysteine residues in complex biological molecules. A thorough understanding of the S N 2 mechanism and the influence of critical parameters like pH and stoichiometry empowers researchers to design robust, selective, and high-yielding conjugation strategies. This authoritative grounding in its chemical principles is essential for its successful application in the demanding fields of chemical biology and drug discovery.

References

-

Yao, C., et al. (2014). A one-pot strategy for the synthesis of α-bromo enaminones via reactions of 3-bromopropenals with anilines. ResearchGate. Available at: [Link][14]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Available at: [Link][15]

-

Clark, J. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link][12]

-

Bioconjugate Chemistry. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed. Available at: [Link][11]

-

NIST. (n.d.). Propanamide, 3-bromo-. NIST WebBook. Available at: [Link][16]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link][17]

-

National Center for Biotechnology Information. (n.d.). 3-Bromopropionamide. PubChem Compound Summary for CID 233589. Available at: [Link][2]

-

PubMed. (1971). The use of 3-bromopropionic acid for the determination of protein thiol groups. PubMed. Available at: [Link][18]

-

Nature Communications. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC - NIH. Available at: [Link][19]

-

Kufe, D. W., et al. (Eds.). (2003). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link][3]

-

Chemical Science. (2018). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC - NIH. Available at: [Link][20]

-

Kerr, D. J., et al. (Eds.). (2017). Alkylating Agents. Chemistry and Pharmacology of Anticancer Drugs. Available at: [Link][4]

-

Cancer Drug Resistance. (2021). Alkylating anticancer agents and their relations to microRNAs. PMC - NIH. Available at: [Link][21]

-

LibreTexts Chemistry. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. LibreTexts. Available at: [Link][6]

-

Journal of Biological Chemistry. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. PubMed. Available at: [Link][9]

-

Journal of the Indian Chemical Society. (2001). Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. ResearchGate. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Bromopropionamide | C3H6BrNO | CID 233589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Alkylating Agents - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemscene.com [chemscene.com]

- 14. researchgate.net [researchgate.net]

- 15. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 16. Propanamide, 3-bromo- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. The use of 3-bromopropionic acid for the determination of protein thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Cysteine-Targeted Alkylation: The Mechanism and Application of 3-Bromopropanamide

This technical guide provides an in-depth exploration of 3-Bromopropanamide as a covalent tool for alkylating protein residues. Designed for researchers, chemists, and drug development professionals, this document details the core mechanism of action, outlines strategic protocols for its application, and offers insights into ensuring reaction specificity. We will delve into the chemical principles that make this compound a valuable reagent in proteomics and covalent ligand discovery, with a focus on achieving robust and reproducible results.

Introduction: The Role of Covalent Probes in Modern Biology

The strategic modification of proteins is a cornerstone of chemical biology and proteomics. Alkylating agents, which form stable covalent bonds with specific amino acid residues, are indispensable tools for a variety of applications, from preparing samples for mass spectrometry to developing targeted covalent inhibitors.[1][2] Among the arsenal of available reagents, electrophiles targeting the nucleophilic thiol of cysteine residues are of particular interest due to the unique reactivity and relatively low abundance of cysteine, which often places it in functionally significant protein regions like active sites or allosteric pockets.

This compound (C₃H₆BrNO) is an α-haloacetamide-related electrophile that serves as a precise and effective alkylating agent.[3] Its utility stems from a favorable reactivity profile that, under controlled conditions, allows for the selective modification of cysteine residues. Understanding its mechanism of action is paramount for its effective deployment in experimental workflows, ensuring complete and specific labeling while minimizing undesirable side reactions. This guide will provide the foundational knowledge and practical steps to leverage this compound in your research.

The Core Mechanism of Alkylation: An SN2 Pathway

The alkylation of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (Sngcontent-ng-c4006390337="" class="ng-star-inserted">N2) reaction. This mechanism is characterized by a concerted, single-step process where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.

Key Molecular Players:

-

The Nucleophile: The reaction is initiated by the deprotonated form of the cysteine residue's thiol group (-SH), known as the thiolate anion (-S⁻). The thiolate is a potent nucleophile, significantly more reactive than its protonated thiol counterpart.

-

The Electrophile: this compound provides the electrophilic center. The carbon atom bonded to the bromine atom (the α-carbon) is electron-deficient due to the high electronegativity of the adjacent bromine. This polarization makes the α-carbon susceptible to nucleophilic attack.

-

The Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, meaning it can readily depart and stabilize the negative charge it acquires upon bond cleavage.

The reaction is most efficient in a slightly alkaline environment (pH ~7.5-8.5).[4] This pH range facilitates the deprotonation of the cysteine thiol (pKa ~8.3-8.6) to form the highly reactive thiolate anion, which then attacks the electrophilic α-carbon of this compound.[5][4] The result is the formation of a stable thioether bond and the displacement of the bromide ion.

Selectivity and Potential Off-Target Reactions

While cysteine is the primary target for this compound, other nucleophilic amino acid side chains can also react, particularly if reaction conditions are not optimized.[4] Controlling pH is the most critical factor for ensuring selectivity.

| Amino Acid | Nucleophilic Group | pKa | Optimal pH for Reaction | Relative Reactivity | Notes |

| Cysteine | Thiol (-SH) | ~8.3-8.6 | 7.5 - 8.5 | ++++ | The primary and most reactive target due to the high nucleophilicity of the thiolate anion.[4] |

| Histidine | Imidazole | ~6.0 | > 6.5 | ++ | Reactivity increases as the pH rises above its pKa, making the imidazole ring deprotonated and more nucleophilic.[4] |

| Lysine | ε-Amino (-NH₂) | ~10.5 | > 9.0 | + | Generally low reactivity at physiological pH. Significant alkylation requires a high pH to deprotonate the amine.[4] |

| Methionine | Thioether (-S-CH₃) | N/A | Neutral | + | Can be alkylated to form a sulfonium ion, especially with high reagent concentrations or extended reaction times.[4] |

| N-terminus | α-Amino (-NH₂) | ~8.0 | > 7.5 | + | The N-terminal α-amino group can be a target, particularly at neutral to slightly basic pH.[6] |

Expertise in Practice: Mitigating Off-Target Reactions

To maximize the specificity for cysteine residues, the following experimental choices are critical:

-

pH Control: Maintain the reaction pH between 7.5 and 8.5. This ensures a high concentration of the reactive thiolate anion while keeping the ε-amino group of lysine largely protonated and non-nucleophilic.

-

Reagent Concentration: Use the lowest effective concentration of this compound. A 2 to 3-fold molar excess over the reducing agent is typically sufficient to alkylate all free thiols without driving off-target reactions.[5]

-

Reaction Time and Temperature: Incubate for the minimum time required for complete cysteine alkylation, typically 30-60 minutes at room temperature.[5] Avoid prolonged incubations or high temperatures, which can promote slower side reactions.

-

Quenching: Terminate the reaction by adding a thiol-containing reagent like Dithiothreitol (DTT) or β-mercaptoethanol to consume any excess this compound.

Experimental Protocol: Protein Alkylation for Proteomic Analysis

This protocol provides a robust, self-validating methodology for the alkylation of protein thiol groups using this compound, adapted from established proteomics workflows.[5][7] The goal is to achieve complete and irreversible modification of cysteine residues prior to enzymatic digestion and mass spectrometry analysis.

Materials and Reagents

-

Protein Sample: Purified protein, cell lysate, or tissue homogenate.

-

Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5. (Prepare fresh).

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.5.

-

Reducing Solution: 500 mM Dithiothreitol (DTT) in HPLC-grade water. (Store in single-use aliquots at -20°C).

-

Alkylating Solution: 500 mM this compound in Reaction Buffer. (Prepare fresh immediately before use and protect from light).

-

Quenching Solution: 1 M DTT in HPLC-grade water.

Step-by-Step Methodology

-

Protein Solubilization and Denaturation:

-

a. Resuspend the protein sample (e.g., cell pellet) in Denaturation Buffer to a final protein concentration of 1-5 mg/mL.

-

b. Ensure the final urea concentration is at least 6 M to maintain a denatured state, which exposes buried cysteine residues.

-

Causality: Denaturation is essential to unfold the protein, making all cysteine residues accessible to the reducing and alkylating agents.

-

-

Reduction of Disulfide Bonds:

-

a. Add the 500 mM DTT stock solution to the denatured protein sample to a final concentration of 10 mM.

-

b. Vortex gently to mix.

-

c. Incubate the sample for 45-60 minutes at 37-56°C.

-

d. Allow the sample to cool to room temperature.

-

Causality: This step cleaves all disulfide bonds (cystines) to produce free thiol groups (cysteines), which are the targets for alkylation.

-

-

Alkylation with this compound:

-

a. Add the freshly prepared 500 mM this compound stock solution to the reduced protein sample to a final concentration of 25-30 mM (a 2.5-3x molar excess over DTT).

-

b. Vortex gently to mix.

-

c. Incubate for 30-45 minutes at room temperature in the dark.

-

Causality: The molar excess ensures the alkylation reaction proceeds to completion. Performing this step in the dark is a standard precaution for haloacetamide-related reagents to prevent potential light-induced side reactions.

-

-

Quenching the Reaction:

-

a. Add quenching solution (e.g., 1 M DTT) to scavenge any unreacted this compound. The final concentration of the quenching agent should be in slight excess of the initial alkylating agent concentration.

-

b. Incubate for 15 minutes at room temperature.

-

Trustworthiness: This step is critical to prevent the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) added in subsequent steps, which would compromise digestion efficiency.

-

-

Sample Cleanup:

-

a. The alkylated protein sample is now ready for downstream processing. This typically involves buffer exchange, precipitation (e.g., with acetone), or solid-phase extraction to remove urea, salts, and excess reagents prior to enzymatic digestion.

-

Experimental Workflow Diagram

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[8] Adherence to standard laboratory safety protocols is required.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a highly effective reagent for the targeted alkylation of cysteine residues. Its utility is grounded in a well-understood SN2 mechanism that favors the highly nucleophilic cysteine thiolate. By carefully controlling experimental parameters—most notably pH, reagent concentration, and reaction time—researchers can achieve exceptional specificity, making it a reliable tool for diverse applications in proteomics, drug discovery, and chemical biology. The protocols and principles outlined in this guide provide a framework for the successful and reproducible application of this versatile covalent probe.

References

-

Title: 3-Bromopropionamide | C3H6BrNO | CID 233589 Source: PubChem - NIH URL: [Link]

-

Title: On-line procedures for alkylation of cysteine residues with 3-bromopropylamine prior to protein sequence analysis Source: PubMed URL: [Link]

-